Structural features and near infra-red (NIR) luminescence of isomeric Yb(iii) bipyridyl-N,N′-dioxide coordination polymers†

Dalton Transactions Pub Date: 2015-06-24 DOI: 10.1039/C5DT01875G

Abstract

The synthesis and structural characterization of a series of lanthanide complexes formed from YbX3 salts (X = NO3 or CF3SO3) and the isomeric 4,4′-bipyridine-N,N′-dioxide (4,4′-bpdo) or 3,3′-bipyridine-N,N′-dioxide (3,3′-bpdo) ligands has been undertaken by X-ray crystallography. Depending on the choice of anion, the complexes isolated with L = 4,4′-bpdo yield either an extended 1D linear chain {[Yb(L)(NO3)3(CH3OH)]} or a coordination polymer network {[Yb(L)4](CF3SO3)3} which are isostructural with previously reported compounds using other Ln(III) metals. The isomeric 3,3′-bpdo ligand yields a similar extended 1D linear chain {[Yb(L)(NO3)3(CH3OH)]} when NO3 is used as the anion. However, when substituted by the typically non-coordinating CF3SO3 anion, inner sphere coordination yields a coordination polymer {[Yb(L)3(CF3SO3)](CF3SO3)2} with a (22·48·65) network topology. In an effort to rationalize the observed difference in coordinating behavior, DFT calculations of the isomeric bipyridyl-N,N′-dioxide ligands have been undertaken, but revealed no significant differences in the charge distribution of the coordinating N-oxide groups. Lastly, sensitized Yb(III) emission in the Near Infra-Red (NIR) region operating via the well-known antennae effect has been observed and compared for two of the coordination polymers.

Graphical abstract: Structural features and near infra-red (NIR) luminescence of isomeric Yb(iii) bipyridyl-N,N′-dioxide coordination polymers
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